2-Amino-4-chlorophenol

Overview

Description

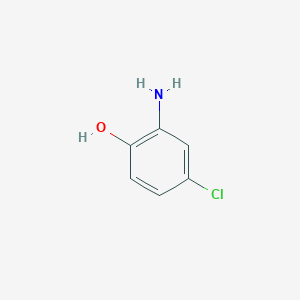

2-Amino-4-chlorophenol (CAS 95-85-2) is an aromatic compound with the molecular formula C₆H₆ClNO. It is synthesized via reduction of 4-chloro-2-nitrophenol using methods such as catalytic hydrogenation with hydrazine hydrate or Sn/HCl, achieving yields above 90% . Industrially, ACP serves as a key intermediate in the production of dyes, pharmaceuticals (e.g., the muscle relaxant chlorzoxazone), and hair dyes, though its use in cosmetics is restricted in several countries . Occupational exposure primarily occurs via inhalation or dermal contact in manufacturing settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-chlorophenol can be synthesized through several methods. One common method involves the acylation of this compound with acetic anhydride to form 2-acetamido-4-chlorophenol. This intermediate is then subjected to loop closure in the presence of a dehydrant to generate 5-chloro-2-methylbenzoxazole. Mixed acid nitration of this compound produces 5-chloro-2-methyl-6-nitrobenzoxazole, which is then hydrolyzed and acidified to yield 2-amino-4-chloro-5-nitrophenol .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 2-chloro-5-nitrophenol. This process involves the use of reducing agents such as iron powder and hydrochloric acid under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Iron powder and hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenols.

Scientific Research Applications

2-Amino-4-chlorophenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorophenol involves its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes and interacting with cellular pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect the activity of certain enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-2-chlorophenol (4-A2CP)

- Structural Difference: The chlorine and amino groups are positioned at C2 and C4, respectively, versus C4 and C2 in ACP.

- Toxicity :

- Nephrotoxicity : 4-A2CP induces severe proximal tubular damage, diuresis, and elevated blood urea nitrogen (BUN) in Fischer 344 rats at 0.8 mmol/kg, whereas ACP causes milder renal effects (e.g., transient oliguria) even at higher doses (1.2 mmol/kg) .

- In Vitro Activity : Both compounds inhibit renal cortical organic ion transport and gluconeogenesis, but 4-A2CP exhibits lower minimum effective concentrations (0.01–0.5 mM) .

4-Amino-2,6-dichlorophenol

- Structural Difference : Additional chlorine at C4.

- Toxicity: Nephro- and Hepatotoxicity: This compound demonstrates dual organ toxicity in rats, causing renal tubular necrosis and hepatic centrilobular hypertrophy at doses ≥0.5 mmol/kg. ACP lacks hepatotoxicity even at higher doses . In Vitro: Unlike ACP, 4-Amino-2,6-dichlorophenol increases lactate dehydrogenase (LDH) leakage in liver slices, indicating hepatocellular damage .

Chlorophenols (e.g., 2-Chlorophenol, 4-Chlorophenol)

- Structural Difference: Lack an amino group.

- For example, 4-Chlorophenol is a potent mitochondrial toxin, disrupting oxidative phosphorylation, whereas ACP’s toxicity is linked to hemoglobin oxidation and methaemoglobinemia in humans .

Structural-Activity Relationships (SAR)

- Chlorine Position: Carcinogenicity: ACP’s C4 chlorine and C2 amino groups facilitate bioactivation to reactive intermediates (e.g., quinone imines), correlating with esophageal and bladder tumors in rats . Nephrotoxicity: Chlorine at C2 (as in 4-A2CP) enhances renal toxicity compared to C4 substitution in ACP .

- Substituent Number: Additional chlorine atoms (e.g., 4-Amino-2,6-dichlorophenol) amplify toxicity, likely due to increased electrophilicity and metabolic persistence .

Data Tables

Table 1: Comparative Toxicity of ACP and Analogues

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP (Octanol-Water) | Water Solubility (g/L) |

|---|---|---|---|

| This compound | 143.57 | 1.98 | 1.2 |

| 4-Amino-2-chlorophenol | 143.57 | 1.85 (estimated) | 1.5 (estimated) |

Biological Activity

2-Amino-4-chlorophenol, also known as 5-chloro-2-hydroxyaniline, is an organic compound with the molecular formula CHClNO and a molecular weight of approximately 143.57 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including toxicology and pharmacology.

- Appearance : Light brown crystalline solid.

- Solubility : Virtually insoluble in water.

- CAS Number : 95-85-2.

Biological Activity Overview

Research indicates that this compound exhibits various biological effects, particularly concerning its toxicity and potential carcinogenicity. Below are key findings from studies exploring its biological activity:

Toxicological Effects

- Erythrocyte Toxicity : Chronic bioassays in rats have shown that exposure to high levels of this compound leads to decreased erythrocyte counts, increased methemoglobin levels, and associated symptoms like headache and cyanosis due to impaired oxygen transport .

- Nephrotoxicity and Hepatotoxicity : Studies have reported renal and hepatic toxicity in male subjects exposed to elevated concentrations of the compound. Notably, intraperitoneal administration in rats resulted in marked proximal tubular damage without significant hepatotoxic effects .

- Carcinogenic Potential : In male rats, exposure to high doses resulted in a significant increase in the incidence of squamous cell papilloma and carcinoma of the forestomach. These findings suggest a potential link between this compound exposure and carcinogenesis .

The biological activity of this compound can be attributed to its interaction with cellular mechanisms:

- Oxidative Stress : The compound has been shown to induce oxidative stress, leading to DNA damage characterized by single and double-strand breaks, which are critical factors in carcinogenesis .

- Metabolic Disruption : It interferes with metabolic processes related to oxygen transport and can disrupt cellular redox balance by affecting glutathione levels .

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

Genetic and Related Effects

In vitro studies have assessed the genetic impact of this compound:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-amino-4-chlorophenol in pharmaceutical formulations?

A validated thin-layer chromatography (TLC)-densitometric method is commonly used for simultaneous determination of compounds like chlorzoxazone and its degradation product, this compound. This method achieves detection limits of 0.2 mg/L and quantitation limits of 0.6 mg/L, with validation parameters including selectivity, linearity, and precision . For routine analysis, UV-Vis spectroscopy at 520 nm after derivatization with K₃[Fe(CN)₆]/NH₃ is also employed due to its simplicity and cost-effectiveness .

Q. What are the primary toxicological effects of this compound observed in experimental models?

In male Fischer 344 rats, intraperitoneal exposure induces nephrotoxicity, including proximal tubular damage and impaired organic ion transport. Hepatotoxicity is not observed. Additionally, occupational exposure in humans is linked to elevated methaemoglobin levels, indicating oxidative stress in erythrocytes .

Q. How is this compound synthesized industrially?

A standard synthesis route involves acetylation of this compound followed by cyclization, nitration, hydrolysis, and neutralization. Optimized conditions (e.g., using N,N-dimethylacetamide as solvent at 90°C with NaOH) yield intermediates like 5-chloro-2-methylbenzoxazole with ~72% efficiency .

Advanced Research Questions

Q. How can contradictory findings on the carcinogenicity of this compound be reconciled across rodent studies?

While male mice showed increased forestomach squamous cell papilloma incidence, female mice exhibited no significant carcinogenic trends. In rats, hyperplasia in the urinary bladder was observed but without malignancy. These discrepancies may arise from species-specific metabolic pathways or dose-response thresholds. Researchers should prioritize mechanistic studies on cell proliferation and oxidative DNA damage to clarify carcinogenic potential .

Q. What methodological strategies resolve spectral interference in detecting this compound in biological matrices?

Constant-wavelength synchronous spectrofluorimetry (CWSS) effectively eliminates interference from complex matrices like human plasma. By optimizing pH (e.g., Britton-Robinson buffer at pH 7.0) and surfactant concentration (1% w/v), this method achieves sensitivity down to 0.1 µg/mL without pre-treatment steps .

Q. How do reaction parameters influence the yield of this compound derivatives in heterocyclic synthesis?

Orthogonal experiments demonstrate that solvent polarity (e.g., dichloromethane vs. N,N-dimethylacetamide), acid catalysts (e.g., HCl vs. H₂SO₄), and molar ratios critically impact yields. For example, synthesizing N-dichloroacetyl-5-chloro-2,3-dihydrobenzoxazole requires a 1:1.2 molar ratio of dichloroacetyl chloride to intermediate, achieving 72.6% efficiency under reflux conditions .

Q. Safety and Regulatory Considerations

Q. What safety protocols mitigate occupational exposure risks during this compound handling?

Per IARC and EU regulations, researchers must use enclosed systems to prevent inhalation and dermal contact. Personal protective equipment (PPE) and monitoring for methaemoglobinemia are critical. The compound is classified as harmful if swallowed (H302) and a skin irritant (H315), necessitating hazard-compliant labeling and ventilation .

Q. How should researchers address gaps in this compound metabolism data?

No human or animal ADME (absorption, distribution, metabolism, excretion) studies are available. Priority should be given to in vitro hepatic microsome assays and in vivo tracer studies using isotopic labeling to map metabolic pathways and identify potential bioactive metabolites .

Properties

IUPAC Name |

2-amino-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFNPENEBHAHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO, Array | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5471-76-1 (hydrochloride), 94232-35-6 (sulfate(1:1)) | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024473 | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-Amino-4-chlorophenol is a light brown colored crystalline solid. It may be toxic by ingestion. It is insoluble in water. It is used to make other chemicals., Brown solid; [ICSC] Brown powder; [Alfa Aesar MSDS], BROWN CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.0 | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00141 [mmHg], Vapor pressure, Pa at 25 °C: 0.2 | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

95-85-2 | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z43LEA3DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 to 286 °F (decomposes) (NTP, 1992), 140 °C | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.